molecular formula C15H12Cl2N6OS B2497020 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 442667-38-1

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No. B2497020
CAS RN: 442667-38-1
M. Wt: 395.26
InChI Key: VCTAMCVSWZXQPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to our compound of interest involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. This process is part of a broader exploration into the synthesis of compounds containing the 1,2,4-triazole ring system, which is known for a wide range of pharmaceutical activities (Mahyavanshi, Parmar, & Mahato, 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide has been elucidated using techniques such as Raman and Fourier transform infrared spectroscopy, complemented by ab initio calculations. These studies provide insights into the geometric equilibrium, intra and inter-molecular hydrogen bond, and harmonic vibrational wavenumbers, showcasing the compound's non-planar structure and stereo-electronic interactions (Jenepha Mary, Pradhan, & James, 2022).

Chemical Reactions and Properties

Chemical reactions involving the core structure of this compound, such as S-Alkylation, have been explored to synthesize various derivatives. These reactions are crucial for understanding the compound's reactivity and potential for further chemical modifications. The structural characterization of these derivatives has been accomplished using IR, NMR, and mass spectral data, providing a foundation for investigating their chemical properties (Nayak et al., 2013).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide derivatives involves the condensation of specific thiols and chloroacetamide in the presence of anhydrous potassium carbonate. This process, along with the characterization of these compounds through various spectroscopic methods (NMR, IR, Mass Spectrometry), underlines the importance of structural elucidation in understanding their pharmacological potential (B. Mahyavanshi Jyotindra, A. Parmar Kokila, K. Mahato Anil, 2011).

Biological Activities

Antimicrobial Activity

The antimicrobial screening of these derivatives showcases their potential in treating infectious diseases caused by bacteria, fungi, and mycobacteria. The structural components of these compounds, such as the 1,2,4-triazole ring and the acetamide moiety, contribute significantly to their biological activities. Their effectiveness against a variety of pathogens suggests a promising avenue for developing new antimicrobial agents (B. Mahyavanshi Jyotindra, A. Parmar Kokila, K. Mahato Anil, 2011).

Antitumor Activity

Research into the antitumor activity of related compounds indicates a potential for these molecules in cancer therapy. The synthesis of derivatives and their evaluation against various cancer cell lines can lead to the discovery of novel antitumor agents. This area of research is particularly crucial for developing therapies with improved efficacy and reduced side effects compared to current treatments (N. Chalenko, P. A. Bezugly, A. O. Sirova, I. Chekman, A. Demchenko, 2019).

Future Directions

Compounds containing the 1,2,4-triazole ring are of significant interest due to their antibacterial activity . Future research could focus on harnessing the antibacterial potential of these compounds and dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N6OS/c16-10-1-2-12(11(17)7-10)20-13(24)8-25-15-22-21-14(23(15)18)9-3-5-19-6-4-9/h1-7H,8,18H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTAMCVSWZXQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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